molecular formula C6H5NO2S B13798019 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS No. 95502-26-4

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one

Cat. No.: B13798019
CAS No.: 95502-26-4
M. Wt: 155.18 g/mol
InChI Key: MVEFELQDJZMBII-UHFFFAOYSA-N
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Description

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one is a heterocyclic compound featuring a fused thiopyrano-oxazolone scaffold. Its structure integrates a sulfur-containing thiopyran ring fused with an oxazolone moiety, a configuration that confers unique electronic and steric properties. The oxazolone ring, in particular, is known for its reactivity in nucleophilic substitution and cycloaddition reactions, while the thiopyrano component may enhance metabolic stability and bioavailability compared to purely oxygenated analogs .

Properties

CAS No.

95502-26-4

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

7H-thiopyrano[4,3-d][1,2]oxazol-4-one

InChI

InChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2

InChI Key

MVEFELQDJZMBII-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NO2)C(=O)CS1

Origin of Product

United States

Preparation Methods

Preparation of Thiopyran Precursors

According to patent literature, substituted thiopyrano compounds related to this scaffold can be synthesized starting from picolinic acid derivatives and thiol compounds:

  • Step 1: Formation of Thioether Intermediate

    Picolinic acid derivatives (Formula II) are reacted with thiol compounds (Formula III) under controlled temperatures (typically 10°C to 50°C) in organic solvents such as acetonitrile or dimethylformamide. The reaction proceeds via nucleophilic substitution to yield thioether intermediates (Formula IV) in equimolar amounts.

  • Step 2: Oxidation to Sulfone

    The thioether intermediates are oxidized to sulfone derivatives (Formula V) using oxidizing agents like 3-chloroperoxybenzoic acid or hydrogen peroxide in solvents such as methylene chloride at temperatures between 0°C and 25°C. At least two molar equivalents of oxidant relative to the thioether are used to ensure complete oxidation.

  • Step 3: Cyclization

    Cyclization to form the thiopyrano ring is carried out in the presence of bases such as sodium tert-butoxide or cesium carbonate, in solvents like tetrahydrofuran or acetonitrile, at temperatures ranging from 0°C to 100°C. This step closes the ring system to yield the thiopyrano core.

Preparation of the Oxazolone Ring

Oxazolones (oxazol-5(4H)-ones) are five-membered heterocycles containing nitrogen and oxygen atoms. Their synthesis is well-documented and can be adapted for the fused system:

  • One-Pot Cyclodehydration Method

    A practical approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent to activate carboxylic acids in aqueous solvents. Amino acids undergo N-acylation with carboxylic acids followed by cyclodehydration to form oxazolones in a single pot, simplifying the process.

  • Alternative Methods

    Other methods include microwave-assisted synthesis from hippuric acid and aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid or samarium chloride. Decarboxylation of β-substituted α-(1-tetrazollyl) acrylic acids can also yield unsaturated oxazolones.

Integration into 5H-Thiopyrano[4,3-d]oxazol-4(7H)-one

The fusion of the thiopyrano and oxazolone rings to form 5H-Thiopyrano[4,3-d]oxazol-4(7H)-one involves:

  • Using the thiopyrano intermediate as a scaffold for oxazolone ring formation.
  • Employing cyclization conditions that favor ring closure between the nitrogen and oxygen atoms of the oxazolone and the sulfur-containing thiopyrano ring.
  • Oxidation states of sulfur may be controlled to achieve the desired electronic and structural properties.

Representative Reaction Conditions and Data Table

Step Reagents/Conditions Solvent(s) Temperature Range (°C) Notes
Thioether formation Picolinic acid derivative + thiol compound Acetonitrile, DMF 10 to 50 Equimolar amounts, nucleophilic substitution
Oxidation to sulfone 3-Chloroperoxybenzoic acid or H2O2 Methylene chloride 0 to 25 At least 2 equiv. oxidant
Cyclization to thiopyrano ring Sodium tert-butoxide, cesium carbonate, or phosphazene base THF, acetonitrile 0 to 100 Base-promoted ring closure
Oxazolone ring formation DMT-MM coupling reagent + amino acid + carboxylic acid Aqueous solvent Ambient to mild heat One-pot N-acylation and cyclodehydration
Microwave-assisted oxazolone synthesis Hippuric acid + aldehyde/ketone + acetic anhydride + catalyst Various organic solvents Microwave conditions Rapid reaction, good yields

Research Findings and Notes

  • The synthetic routes for thiopyrano-oxazolone compounds are adapted from known procedures for substituted pyridine and thiopyrano derivatives with herbicidal activity, indicating robust and scalable methods.
  • Oxidation steps are critical for tuning the sulfur oxidation state, which influences reactivity and biological activity.
  • One-pot synthesis methods for oxazolones using DMT-MM enhance efficiency and reduce purification steps.
  • Microwave-assisted synthesis offers rapid and high-yielding alternatives for oxazolone ring construction.
  • The combination of these methods allows for the modular synthesis of 5H-Thiopyrano[4,3-d]oxazol-4(7H)-one and its derivatives for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in the stability and function of several oncogenic proteins . The compound binds to the active site of HSP90, disrupting its function and leading to the degradation of client proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include oxazol-4(5H)-one and thiazol-4(5H)-one , which differ in heteroatom composition (oxygen vs. sulfur) and fused ring systems. Below is a detailed comparison based on synthesis, reactivity, and biological activity.

Oxazol-4(5H)-one Derivatives

  • Synthesis : Oxazol-4(5H)-one derivatives are typically synthesized from carbamide precursors (e.g., hippuric acid derivatives) under harsh dehydrating conditions, such as refluxing in acetic anhydride. The cyclization requires elevated temperatures and strong dehydrating agents due to the poor leaving group ability of the hydroxyl (-OH) group in the intermediate .
  • Reactivity: The oxazolone ring exhibits moderate electrophilicity, favoring nucleophilic attack at the carbonyl carbon.
  • Biological Activity : Oxazolones are associated with antimicrobial and anti-inflammatory properties but often show reduced potency against multidrug-resistant (MDR) pathogens due to rapid hydrolysis in biological systems.

Thiazol-4(5H)-one Derivatives

  • Synthesis : Thiazol-4(5H)-one derivatives, such as those reported in the synthesis of isatin thiazolyl-pyrazoline hybrids, are generated from carbothioamide precursors under milder conditions (e.g., glacial acetic acid). The sulfur atom in the thioamide group acts as a better leaving group, accelerating cyclization and reducing reaction time .
  • Reactivity : The thiazolone ring demonstrates enhanced electrophilicity and stability compared to oxazolones. The sulfur atom increases electron delocalization, improving resistance to enzymatic degradation.
  • Biological Activity : Thiazolones exhibit superior antimicrobial activity against MDR pathogens, attributed to their stability and ability to disrupt bacterial membrane integrity.

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one

  • Synthesis: The fused thiopyrano-oxazolone system likely requires a multi-step synthesis involving thioamide intermediates and regioselective cyclization. The presence of sulfur in the thiopyrano ring may lower the activation energy for ring closure compared to oxazolone-only systems.
  • Reactivity: The compound combines the electrophilic oxazolone core with the lipophilic thiopyrano ring, enhancing its ability to interact with hydrophobic enzyme pockets.
  • For example, the fused ring system may reduce metabolic clearance and increase tissue penetration.

Comparative Data Table

Parameter Oxazol-4(5H)-one Thiazol-4(5H)-one 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one
Heteroatom Composition Oxygen (O) in oxazole Sulfur (S) in thiazole O in oxazolone + S in thiopyrano
Synthesis Conditions Harsh (acetic anhydride) Mild (glacial acetic acid) Likely intermediate (thioamide + cyclization)
Reaction Time Longer (hours) Shorter (minutes-hours) Not reported; inferred to be moderate
Metabolic Stability Low (prone to hydrolysis) Moderate High (due to fused hydrophobic ring)
Antimicrobial Activity Moderate High Theoretically high (untested)

Key Research Findings

  • Regioselectivity : Both oxazolone and thiazolone derivatives exhibit similar regioselectivity during cyclization, but sulfur’s superior leaving group ability in thioamide precursors enables faster reactions under milder conditions .
  • Biological Implications: The thiopyrano-oxazolone scaffold’s fused structure may synergize the antimicrobial advantages of thiazolones (stability) with the reactivity of oxazolones, though empirical validation is needed.

Biological Activity

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one, with the CAS number 95502-26-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula: C₆H₅NO₂S
  • Molecular Weight: 155.17 g/mol
  • Structure: The compound features a thiopyrano ring fused with an oxazole moiety, contributing to its unique chemical behavior.

Synthesis

The synthesis of 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one typically involves the reaction of 2H-thiopyran derivatives with various nucleophiles. One notable method includes the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles, yielding the target compound in good yields .

Antimicrobial Activity

Research indicates that compounds similar to 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity: Certain derivatives have shown effectiveness against fungal strains such as Fusarium oxysporum and Candida mandshurica .
  • Bacterial Inhibition: The compound has been evaluated for its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one has been investigated for its anticancer properties:

  • Cell Line Studies: In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated cytotoxic effects. Compounds containing halogen substituents showed enhanced activity .
  • Synergistic Effects: The combination of this compound with established chemotherapeutics like doxorubicin revealed potential synergistic effects in inhibiting tumor growth .

Anti-inflammatory Properties

The compound has also been noted for anti-inflammatory activity:

  • Mechanism of Action: It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are key mediators in inflammatory responses .

Case Studies and Research Findings

StudyFindings
Menozzi et al. (2007)Reported successful synthesis of thiopyrano derivatives with promising biological activity.
Qi et al. (2015)Demonstrated moderate xanthine oxidase inhibitory activity in related compounds, suggesting potential for gout treatment.
Recent Antitumor EvaluationsIdentified significant cytotoxicity in specific cancer cell lines, highlighting the need for further exploration of structure-activity relationships.

Q & A

Q. What synthetic methods are commonly used to prepare 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one, and what reaction conditions are critical for cyclization?

  • Methodological Answer : The compound is synthesized via cyclization reactions using precursors like carbothioamide derivatives. Key conditions include refluxing in glacial acetic acid (a mild dehydrating agent) to promote intramolecular cyclization. Extended reflux periods (e.g., 5–12 hours) are often required due to the poor leaving group ability of hydroxyl intermediates. For comparison, oxazol-4(5H)-one analogs require harsher conditions (e.g., acetic anhydride) .

Q. How can ¹H NMR spectroscopy confirm the structural integrity of 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one derivatives?

  • Methodological Answer : ¹H NMR is critical for identifying diastereotopic protons and verifying cyclization. For example, geminal coupling (J = 18 Hz) of C4 protons in pyrazoline-thiazol-4(5H)-one hybrids appears at δ = 3.4–4.2 ppm. The absence of C5 methylene signals in thiazol-4(5H)-one derivatives confirms their involvement in Knoevenagel condensation .

Advanced Research Questions

Q. How can enantioselective γ-additions of 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one derivatives be optimized for asymmetric catalysis?

  • Methodological Answer : Catalysts C6 and C7 (chiral phosphine derivatives) are effective for γ-additions to allenoates and alkynoates. Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Substrate tuning : Dibenzo-suberyl esters in allenoates improve regioselectivity.
  • Catalyst matching : C6 is optimal for thiazol-4(5H)-ones, while C7 works better for oxazol-4(5H)-ones .

Q. What experimental strategies resolve contradictions in regioselectivity between oxazol-4(5H)-one and thiazol-4(5H)-one derivatives during cyclization?

  • Methodological Answer : Discrepancies arise from electronic effects of sulfur vs. oxygen. To address this:
  • Use milder bases (e.g., sodium acetate) for thiazolones to avoid over-activation.
  • Compare NMR data (e.g., absence of C5 methylene signals in thiazolones) to confirm cyclization pathways .
  • Adjust dehydrating agents (acetic acid vs. anhydride) to control reaction kinetics .

Q. How should cytotoxic activity assays for 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one derivatives be designed to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for in vitro cytotoxicity testing:
  • Cell lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for comparative analysis.
  • Assay conditions : RPMI-1640 medium with 5% FBS, 2 mM L-glutamine, and 48-hour incubation at 37°C/5% CO₂.
  • Reference controls : Include CHS-828 (anticancer agent) and DMSO solvent controls (≤0.5% concentration).
  • Data analysis : Use sulforhodamine B (SRB) staining for cell viability quantification .

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